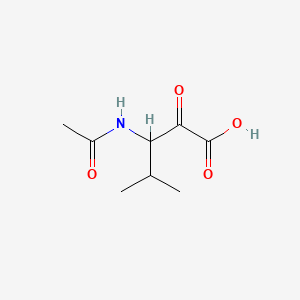
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a pentanoic acid backbone with an acetylamino group at the third position, a methyl group at the fourth position, and a keto group at the second position. It is a derivative of leucine and has significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methyl-2-oxopentanoic acid with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes. The acetylamino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The keto group can also participate in interactions with enzyme active sites, further enhancing its inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 3-methyl-: This compound has a similar pentanoic acid backbone but lacks the acetylamino and keto groups.
Valeric acid: Another similar compound with a pentanoic acid backbone but without the additional functional groups.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is unique due to the presence of both the acetylamino and keto groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
3-acetamido-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(9-5(3)10)7(11)8(12)13/h4,6H,1-3H3,(H,9,10)(H,12,13) |
Clé InChI |
DXVDRQICCUCYEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


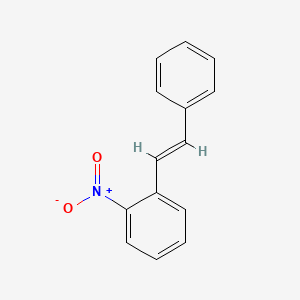
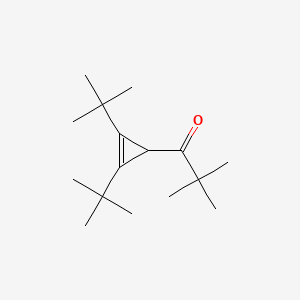

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
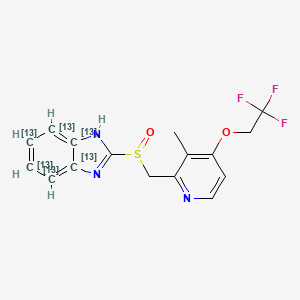

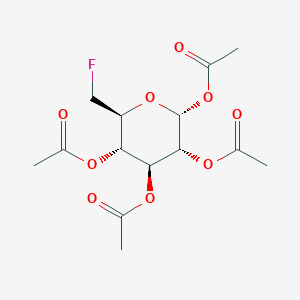
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

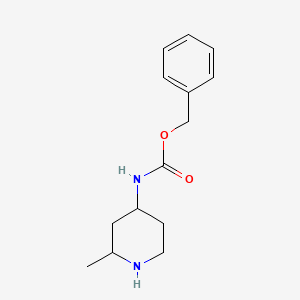
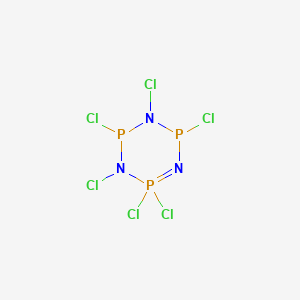

![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
